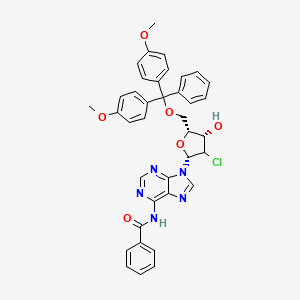
N6-Benzoyl-2'-chloro-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.
Chlorination: The 2’-hydroxyl group is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride.
Benzoylation: The N6 position is benzoylated using benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of automated synthesizers and high-throughput purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Deprotection Reactions: The dimethoxytrityl and benzoyl protecting groups can be removed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Deprotection: Acidic conditions (e.g., acetic acid) for dimethoxytrityl removal and basic conditions (e.g., ammonia) for benzoyl removal.
Major Products
Substitution: Depending on the nucleophile, various substituted nucleosides.
Deprotection: The free nucleoside, 2’-deoxyadenosine.
Applications De Recherche Scientifique
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is used in various scientific research applications:
Chemistry: As a building block in the synthesis of oligonucleotides.
Biology: In studies of DNA replication and repair mechanisms.
Medicine: As a potential antiviral or anticancer agent.
Industry: In the production of synthetic DNA for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. This can lead to the inhibition of DNA replication and transcription, making it useful in antiviral and anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine: The parent compound without the protective groups.
N6-Benzoyl-2’-deoxyadenosine: Lacks the chloro and dimethoxytrityl groups.
2’-Chloro-2’-deoxyadenosine: Lacks the benzoyl and dimethoxytrityl groups.
Uniqueness
N6-Benzoyl-2’-chloro-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine is unique due to its combination of protective groups, which make it useful in specific synthetic applications and research studies.
Propriétés
Formule moléculaire |
C38H34ClN5O6 |
|---|---|
Poids moléculaire |
692.2 g/mol |
Nom IUPAC |
N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-chloro-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C38H34ClN5O6/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-33(45)31(39)37(50-30)44-23-42-32-34(40-22-41-35(32)44)43-36(46)24-9-5-3-6-10-24/h3-20,22-23,30-31,33,37,45H,21H2,1-2H3,(H,40,41,43,46)/t30-,31?,33+,37-/m1/s1 |
Clé InChI |
CAFQWWKPAQYJJF-XAJCSGFGSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@@H](C([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



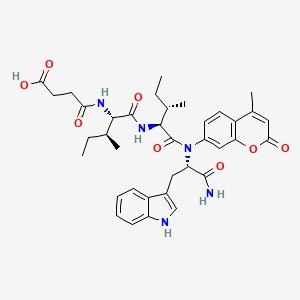
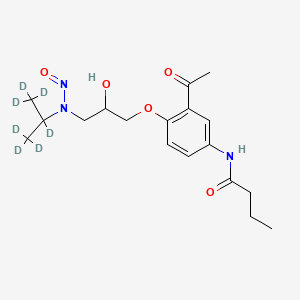
![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)


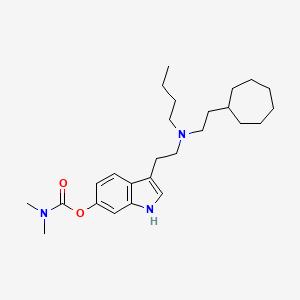
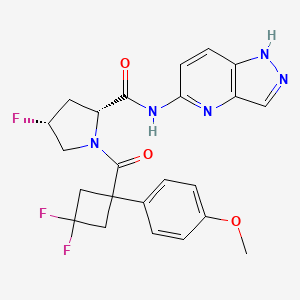
![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
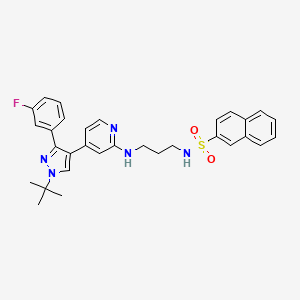
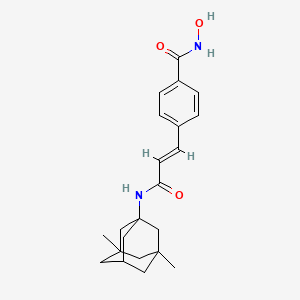
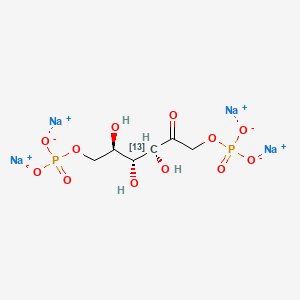

![4-[[2-[4-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12405786.png)
